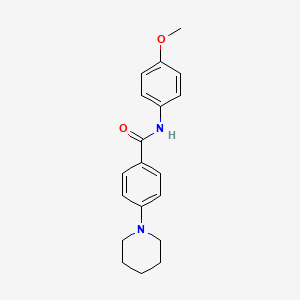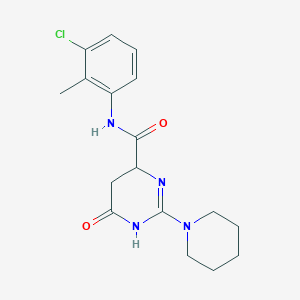
N-(4-methoxyphenyl)-4-(1-piperidinyl)benzamide
説明
N-(4-methoxyphenyl)-4-(1-piperidinyl)benzamide, commonly known as MPB, is a chemical compound that has been extensively studied in the field of neuroscience. MPB is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The D3 receptor is primarily found in the mesolimbic and mesocortical regions of the brain, which are involved in reward, motivation, and cognitive function. MPB has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
作用機序
MPB acts as a selective antagonist of the dopamine D3 receptor. The D3 receptor is primarily found in the mesolimbic and mesocortical regions of the brain, which are involved in reward, motivation, and cognitive function. By blocking the D3 receptor, MPB reduces the activity of the mesolimbic dopamine system, which is associated with the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
MPB has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on dopamine signaling, MPB has been shown to increase the activity of the serotonin 5-HT1A receptor, which is involved in mood regulation. MPB has also been shown to reduce the activity of the kappa opioid receptor, which is involved in stress and anxiety.
実験室実験の利点と制限
One advantage of using MPB in lab experiments is its selectivity for the D3 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors. However, one limitation is that MPB has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
将来の方向性
There are several future directions for research on MPB. One area of interest is its potential as a treatment for addiction. Further studies are needed to determine the optimal dose and administration schedule for MPB in humans. Another area of interest is its potential as a treatment for schizophrenia. Future studies could investigate the effects of MPB on other neurotransmitter systems involved in this disorder, such as glutamate and GABA. Finally, MPB could be used as a tool to better understand the role of the D3 receptor in normal and pathological brain function.
科学的研究の応用
MPB has been extensively studied in animal models for its potential therapeutic applications. In a study conducted on rats, MPB was shown to reduce cocaine self-administration, indicating its potential as a treatment for cocaine addiction. MPB has also been shown to improve cognitive function in a rat model of schizophrenia, suggesting its potential as a treatment for this disorder.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEJTGYROIHHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-hydroxyethyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4693103.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4693107.png)
![2-[(4-bromobenzoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4693111.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyrazinyl)propanamide](/img/structure/B4693121.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)

![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)
![3-benzyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B4693148.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4693162.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)

![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)